molecular formula C6H9NO4 B11772482 (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid CAS No. 299208-59-6

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Cat. No.: B11772482
CAS No.: 299208-59-6
M. Wt: 159.14 g/mol
InChI Key: PJNXWDZCBVFCMD-UCORVYFPSA-N
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Description

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly, simple to operate, and suitable for industrial amplification.

Industrial Production Methods

For industrial production, the use of flow microreactor systems has been explored. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor systems enable the direct introduction of functional groups into various organic compounds, making them ideal for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

299208-59-6

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5-/m0/s1

InChI Key

PJNXWDZCBVFCMD-UCORVYFPSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]([C@H]1O)C(=O)O

Canonical SMILES

C1CC(=O)NC(C1O)C(=O)O

Origin of Product

United States

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